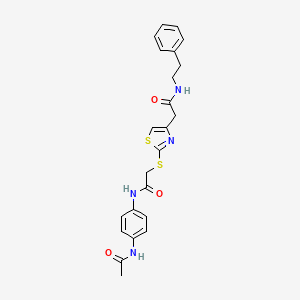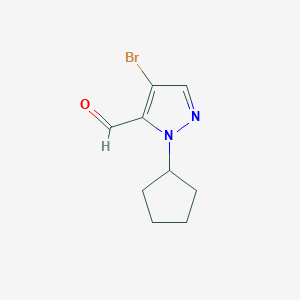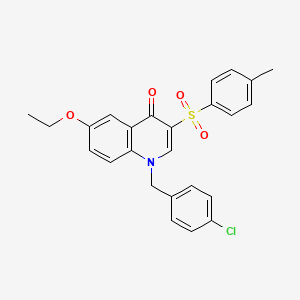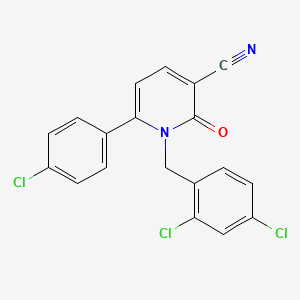amine CAS No. 1246821-35-1](/img/structure/B2805900.png)
[(5-Bromo-2-ethoxyphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(5-Bromo-2-ethoxyphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine, also known as BTE-TMB, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide-based compound that has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of [(5-Bromo-2-ethoxyphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine is not fully understood, but it is thought to involve the binding of the compound to specific targets in biological systems. This binding can lead to changes in the activity of enzymes and other proteins, which can in turn affect cellular processes.
Biochemical and Physiological Effects:
[(5-Bromo-2-ethoxyphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, [(5-Bromo-2-ethoxyphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine has been shown to have fluorescent properties, which make it useful for imaging biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [(5-Bromo-2-ethoxyphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine in lab experiments is its versatility. It has been shown to have a variety of applications, making it useful for a wide range of studies. Additionally, its fluorescent properties make it useful for imaging studies. However, one limitation of using [(5-Bromo-2-ethoxyphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are many potential future directions for research on [(5-Bromo-2-ethoxyphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine. One area of interest is the development of new applications for the compound, such as in the study of protein-protein interactions. Additionally, further research is needed to fully understand the mechanism of action of [(5-Bromo-2-ethoxyphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine, which could lead to the development of new drugs and therapies. Finally, there is a need for further studies on the safety and toxicity of [(5-Bromo-2-ethoxyphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine, particularly with regard to its potential use in humans.
Synthesemethoden
[(5-Bromo-2-ethoxyphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine can be synthesized using a multi-step process involving the reaction of 5-bromo-2-ethoxyphenol with 1,1,3,3-tetramethylbutylamine, followed by the addition of a sulfonamide group. The final product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
[(5-Bromo-2-ethoxyphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine has been studied for its potential use as a tool in scientific research. It has been shown to have a variety of applications, including as a fluorescent probe for imaging biological systems, as a modulator of protein-protein interactions, and as an inhibitor of enzymes such as carbonic anhydrase and histone deacetylases.
Eigenschaften
IUPAC Name |
5-bromo-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BrNO3S/c1-7-21-13-9-8-12(17)10-14(13)22(19,20)18-16(5,6)11-15(2,3)4/h8-10,18H,7,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWZBFNYAMKVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC(C)(C)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2805817.png)
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(diphenylmethyl)urea](/img/structure/B2805819.png)




![4-acetamido-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2805828.png)


![Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2805833.png)
![(Z)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2805835.png)
![[3-[1-[3-(Dimethylamino)propyl]-2-imidazolyl]-1-piperidinyl](6-indolyl)methanone](/img/structure/B2805836.png)
![8-bromo-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2805837.png)
